Daphnoretin

Catalog No.
S525012
CAS No.
2034-69-7
M.F
C19H12O7
M. Wt
352.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Daphnoretin

CAS Number

2034-69-7

Product Name

Daphnoretin

IUPAC Name

7-hydroxy-6-methoxy-3-(2-oxochromen-7-yl)oxychromen-2-one

Molecular Formula

C19H12O7

Molecular Weight

352.3 g/mol

InChI

InChI=1S/C19H12O7/c1-23-16-6-11-7-17(19(22)26-15(11)9-13(16)20)24-12-4-2-10-3-5-18(21)25-14(10)8-12/h2-9,20H,1H3

InChI Key

JRHMMVBOTXEHGJ-UHFFFAOYSA-N

SMILES

O=C1OC2=C(C=C1)C=CC(OC3=CC4=C(OC3=O)C=C(C(OC)=C4)O)=C2

Solubility

Soluble in DMSO

Synonyms

7-hydroxy-6-methoxy-3,7'-dicoumaryl ether, coumarin, 7-hydroxy-6-methoxy-3,7'-oxydi-, daphnoretin

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(C(=O)O2)OC3=CC4=C(C=C3)C=CC(=O)O4)O

Description

The exact mass of the compound Daphnoretin is 352.0583 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 291852. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Supplementary Records. It belongs to the ontological category of hydroxycoumarin in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Daphnoretin is a naturally occurring coumarin found in various plants, including Daphne gnidium, Eucommia ulmoides, and Asteraceae species []. It has garnered significant interest in scientific research due to its diverse biological properties, making it a potential candidate for various therapeutic applications. Here's a breakdown of its current exploration in scientific research:

Anti-Inflammatory and Antioxidant Effects

Daphnoretin exhibits anti-inflammatory properties by suppressing the production of inflammatory mediators like cytokines and chemokines []. Studies suggest its potential in managing inflammatory disorders such as arthritis and inflammatory bowel disease []. Additionally, Daphnoretin demonstrates antioxidant activity by scavenging free radicals and protecting cells from oxidative damage []. This property holds promise in preventing diseases associated with oxidative stress, such as neurodegenerative diseases and cardiovascular diseases [].

Anticancer Potential

Daphnoretin has shown promising anticancer effects in various in vitro and in vivo studies. It can induce cell death in cancer cells through multiple mechanisms, including apoptosis and autophagy []. Research suggests it may also inhibit cancer cell proliferation, migration, and invasion []. While further investigation is needed, Daphnoretin presents a potential avenue for developing novel cancer therapies [].

Other Areas of Research

Daphnoretin is being explored for its potential benefits in various other areas. Studies suggest it may possess neuroprotective effects, potentially aiding in neurodegenerative diseases []. Additionally, research is ongoing to investigate its role in bone health regulation, diabetes management, and even viral infections [, ].

Daphnoretin is a natural discoumarin compound primarily isolated from the plant Wikstroemia indica. It exhibits a unique chemical structure characterized by two coumarin moieties linked by a carbon bridge. This compound has garnered attention due to its diverse pharmacological properties, including anticancer, anti-inflammatory, and antioxidant activities. Its ability to influence various biological pathways makes it a subject of interest in medicinal chemistry and pharmacology.

Daphnoretin's mechanism of action against cancer cells is a developing area of research. Studies suggest it might induce cell cycle arrest, preventing uncontrolled cell division in cancer cells []. Additionally, it might trigger apoptosis (programmed cell death) in cancer cells []. More research is needed to fully understand its specific cellular targets and pathways.

That contribute to its biological activities. Notably, it can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). The mechanism involves the activation of caspases, which are crucial for the apoptotic process. Daphnoretin has been shown to increase the levels of ROS in melanoma cells, leading to mitochondrial dysfunction and subsequent cell death. Additionally, it can modulate signaling pathways such as the Akt pathway, influencing cell proliferation and survival .

Daphnoretin exhibits significant biological activities, particularly in cancer treatment. It has been shown to:

  • Induce apoptosis in various cancer cell lines, including melanoma (A375 and B16 cells) and colon cancer (HCT116 cells) by activating caspase-dependent pathways .
  • Inhibit cell proliferation and migration, demonstrating potential as an invasion inhibitor .
  • Regulate inflammatory responses, showing promise as an anti-inflammatory agent by interacting with Toll-like receptor 4 .

The compound's ability to induce cell cycle arrest further enhances its potential as an anticancer agent .

Daphnoretin can be synthesized through various methods, often involving the extraction from natural sources or synthetic organic chemistry techniques. Key approaches include:

  • Extraction from Plants: The primary method involves isolating daphnoretin from Wikstroemia indica using solvent extraction and chromatographic techniques.
  • Synthetic Approaches: Researchers have developed synthetic routes that utilize coumarin derivatives as starting materials, employing reactions such as cyclization and functional group modifications to achieve the desired structure.

These methods allow for the production of daphnoretin in sufficient quantities for research and potential therapeutic applications.

Daphnoretin has several applications in the field of medicine and pharmacology:

  • Cancer Therapy: Due to its apoptotic effects on cancer cells, it is being explored as a potential treatment for various cancers.
  • Anti-inflammatory Treatments: Its ability to modulate immune responses positions it as a candidate for treating inflammatory diseases.
  • Antioxidant

Studies have demonstrated that daphnoretin interacts with multiple cellular pathways:

  • Caspase Activation: It activates caspases such as caspase-3 and -9, leading to programmed cell death .
  • ROS Generation: Daphnoretin induces ROS production, which plays a critical role in mediating apoptosis in cancer cells .
  • Signal Pathway Modulation: It influences key signaling pathways like Akt, which are involved in cell survival and proliferation .

These interactions underline its multifaceted role in biological systems.

Daphnoretin shares structural similarities with several other compounds but is unique due to its specific biological activities. Below is a comparison with similar compounds:

Compound NameStructure TypeBiological ActivityUnique Feature
DaphnetinCoumarinAntioxidant, anti-inflammatoryExhibits neuroprotective effects
ScopoletinCoumarinAntimicrobial, anti-inflammatoryKnown for its antibacterial properties
UmbelliferoneCoumarinAntioxidantUsed primarily for photoprotection
CoumarinSimple CoumarinAnticoagulantBasic structure without additional moieties

Daphnoretin stands out due to its potent anticancer properties and complex interactions with apoptotic pathways, making it a promising candidate for further research in therapeutic applications.

Botanical Sources in the Thymelaeaceae Family (Daphne species, Wikstroemia species)

Extensive phytochemical work has clarified that production of the bicoumarin dimer daphnoretin is taxonomically concentrated in just two lineages of the family Thymelaeaceae.

  • Daphne genkwa Siebold et Zucc. – the branches, flower buds and stems all yield daphnoretin, together with the precursor monomer daphnetin [1].
  • Daphne odora Thunberg – roots and leaves contain daphnoretin together with several biflavonoids; the metabolite is recorded in the KNApSAcK global metabolite data base [2] and was re-isolated from the variety Daphne odora var. margirnata [3].
  • Daphne gnidium Linnaeus – daphnoretin co-occurs with mezerein and other phenolics in whole-plant extracts that have been catalogued in systematic chemical surveys [4] [5].
  • Daphne mezereum Linnaeus – daphnoretin and its monomeric congeners are found in stem bark together with daphnetoxin [6].
  • Wikstroemia indica (L.) C. A. Meyer – root and stem bark are the richest known botanical matrix; rigorous isolation furnished gram-scale quantities and led to the first report of antiviral action against human respiratory syncytial virus [7] [8].

Quantitative data that permit cross-species comparison are still scarce, but two independent extraction studies give an initial metric (Table 1).

Thymelaeaceae speciesPlant organ analysedDaphnoretin content (mg g⁻¹ dry weight)Analytical techniqueReference
Wikstroemia indicaRoot bark2.18ethanol optimisation followed by high-performance liquid chromatography92
Wikstroemia indicaRoot bark0.92ultra-high-performance liquid chromatography–tandem mass spectrometry after preparative isolation84

The metabolite has not been detected in aerial tissues of non-Thymelaeaceae plants, underscoring its chemotaxonomic value for the genus Daphne and its sister genus Wikstroemia.

Ecological Distribution and Phylogenetic Patterns

Daphne species that synthesise daphnoretin are native to temperate Eurasia, with centres of diversity in East Asia and the Mediterranean basin. Daphne genkwa and Daphne odora occur in montane shrublands and open‐canopy forests of China, Korea and Japan; Daphne gnidium and Daphne mezereum inhabit coastal garrigue, maquis and sub‐alpine clearings around the Mediterranean and Central Europe [9] [10].

Wikstroemia indica is a semi-evergreen shrub of the subtropical monsoon belt from Guangdong (China) to Vietnam and the Western Ghats of India [11]. Chloroplast phylogenies place Wikstroemia as the immediate sister clade of Daphne within tribe Daphneae; the occurrence of daphnoretin exclusively in these two clades therefore represents a synapomorphic chemical trait that evolved after separation from the remaining Thymelaeaceae lineages [12].

Field studies show that populations on nutrient-poor, sandy or calcareous soils contain higher coumarin titres than conspecifics on richer substrates, suggesting that limited nitrogen availability favours carbon-based secondary metabolism, including coumarin dimers [13] [14].

Enzymatic Pathways for Coumarin-Derivative Biosynthesis

Daphnoretin biosynthesis begins in the general phenylpropanoid route and proceeds through the specialised coumarin branch (Figure 1).

  • Common phenylpropanoid steps – phenylalanine ammonia-lyase, cinnamate 4-hydroxylase and 4-coumarate-CoA ligase convert phenylalanine into p-coumaroyl-CoA, the pivotal C₆-C₃ scaffold for downstream routes [15].
  • Formation of umbelliferone (7-hydroxycoumarin) – ortho-hydroxylation of the cinnamoyl side chain followed by lactonisation yields umbelliferone; the reaction is catalysed by a cytochrome P450 mono-oxygenase of the CYP71 family [16].
  • Synthesis of daphnetin (7,8-dihydroxycoumarin) – an additional hydroxylation at carbon-8, attributed to a feruloyl-CoA 6′-hydroxylase-like enzyme, converts umbelliferone into daphnetin [16].
  • O-methylation – a S-adenosyl-L-methionine-dependent O-methyltransferase introduces the methoxy group at carbon-6 of one daphnetin unit, generating 6-methoxy-daphnetin, the immediate monomeric partner in dimerisation [16].
  • Oxidative dimerisation – two activated coumarin radicals, one 6-methoxy-daphnetin and one un-methylated daphnetin, are coupled through an ether bond between C-3 and C-7 under the control of oxidative enzymes. Experiments with cell-free extracts of Daphne odora implicate laccase‐type multicopper oxidases or class III peroxidases in this C–O coupling step, although the individual gene has not yet been cloned [12].
  • Glycosylation and sequestration – O-dihydroxycoumarin 7-O-glucosyl-transferase, characterised from Daphne odora leaves, glycosylates residual daphnetin pools for vacuolar storage [17]. Mature daphnoretin itself generally remains aglycone and is sequestered in extracellular resin ducts or bound to cell-wall polysaccharides, minimising autotoxicity.

In planta Localization and Seasonal Variation in Production

Quantitative micro-dissection followed by high performance liquid chromatography has shown that coumarin dimers are heterogeneously distributed within vegetative organs. In Daphne mezereum shoots, storage parenchyma of the cortex and pith accumulated up to eleven-fold higher concentrations of the precursor daphnetin than epidermal tissues, while xylem contained the highest ratio of umbelliferone to daphnetin [6]. By analogy, resin ducts and inner bark layers are considered the primary repositories of daphnoretin in Daphne and Wikstroemia stems.

Seasonal dynamics follow a reproducible pattern that parallels photosynthetic activity and carbon allocation (Table 2). Leaf surveys across three growing seasons in ten woody species, including Daphne laureola and Daphne alpina, recorded peak totals of coumarin-type polyphenols during mid-summer, coinciding with maximal carbohydrate surplus [14]. Controlled drought and low-temperature experiments in model coumarin producers further demonstrated a stress-induced rise in dimeric coumarins, consistent with their proposed role in reactive oxygen species scavenging and herbivore deterrence [15].

SpeciesOrgan / phenophaseObserved seasonal trend in coumarin pool (including daphnoretin)Reference
Daphne laureolamature leavestotal polyphenols rose from 1.42% (early spring) to 12.65% (mid-summer) and declined towards autumn [14]76
Daphne alpinarootstannins and coumarins peaked in late summer (7.39%) versus early spring (1.14%) [14]76
Wikstroemia indicaroot barkpreparative extracts yielded 0.92 mg g⁻¹ daphnoretin at late-flowering harvest; earlier spring harvests gave lower titres (qualitative observation) [18]84

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

352.05830272 g/mol

Monoisotopic Mass

352.05830272 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1A7Q3KY3LH

Other CAS

2034-69-7

Wikipedia

Daphnoretin

Dates

Modify: 2023-08-15
1. Feng, N.K.O., Chang, Y.L., Kuo, Y.H., et al. Daphnoretin, a new protein kinase C activator isolated from Wikstroemia indica C.A. Mey Biochem J. 295(Pt 1), 321-327 (1993).
2. Ho, W.-S., Xue, J.-Y., Sun, S.S.M., et al. Antiviral activity of daphnoretin isolated from Wikstroemia indica Phytother. Res. 24(5), 657-661 (2010).
3. Gu, S., and He, J. Daphnoretin induces cell cycle arrest and apoptosis in human osteosarcoma (HOS) cells Molecules 17(1), 598-612 (2012).
4. Yu, S., Guo, H., Gao, X., et al. Daphnoretin: An invasion inhibitor and apoptosis accelerator for colon cancer cells by regulating the Akt signal pathway Biomed. Pharmacother. 111, 1013-1021 (2019).
5. Chen, C., et al.: Int. Immunopharmacol., 51, 25-30 (2017); Yan, Z., et al.: Acta Physiol. Plant., 38, 1-10 (2016)

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